Anti-HIV-1 Potency: 2-Chloro vs. 2-Trifluoromethyl Phenoxy Analogs
A direct head-to-head potency comparison can be made using the closest available analogs. The N-acyl derivative of the target compound (Av-14, which retains the 2-chlorophenoxy group) showed an IC₅₀ of 3.59 ± 0.45 µM against HIV-1 BaL in TZM-bl cells. In the same assay, the corresponding 2-trifluoromethyl analog (Av-5) was more potent with an IC₅₀ of 1.57 ± 0.42 µM [1]. This 2.3-fold difference demonstrates that the 2-chloro substituent confers a distinct, measurable activity profile compared to the strongly electron-withdrawing CF₃ group. Researchers specifically seeking a less lipophilic, halogen-substituted probe should therefore prioritize the chloro compound to avoid the potency gain and altered physicochemical properties of the CF₃ analog.
| Evidence Dimension | HIV-1 BaL antiviral potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.59 ± 0.45 µM (for the closest N-acylated analog Av-14, retaining the 2-chlorophenoxy group) |
| Comparator Or Baseline | Av-5 (2-trifluoromethyl analog): IC₅₀ = 1.57 ± 0.42 µM |
| Quantified Difference | Target compound's chloro analog is 2.3-fold less potent than the CF₃ analog. |
| Conditions | TZM-bl cell infection assay with HIV-1 BaL; n=7; drug treatment 0.78–100 µM. |
Why This Matters
This data directly informs a procurement choice: selecting the 2-chloro compound provides a distinct, lower-potency tool compound relative to the CF₃ series, which is critical for dose-response studies or when a less potent pharmacological chaperone is required.
- [1] Table 1, Viruses 2019, 11(5), 408. View Source
